2-(1H-imidazol-5-yl)ethanol
Overview
Description
2-(1H-Imidazol-5-yl)ethanol is a chemical compound that features an imidazole ring substituted with an ethanol group Imidazoles are a class of heterocyclic compounds that contain nitrogen atoms within a five-membered ring
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to interact with a broad range of biological targets due to their versatile chemical and biological properties .
Mode of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Biochemical Pathways
It is known that imidazole is biosynthesized from histidine . The compound could potentially affect pathways related to histidine metabolism and other pathways where imidazole-containing compounds play a role.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution in the body.
Result of Action
Given the broad range of activities exhibited by imidazole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-5-yl)ethanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of glyoxal with ammonia and formaldehyde, followed by reduction to yield the desired ethanol-substituted imidazole . Another approach involves the use of amido-nitriles, which undergo cyclization under mild conditions to form substituted imidazoles .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. Nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization is one such method . The reaction conditions are optimized to include a variety of functional groups, making the process versatile and efficient.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Imidazol-5-yl)ethanol undergoes several types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to yield saturated derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Halogenation using N-bromosuccinimide or chlorination using thionyl chloride.
Major Products:
Oxidation: Formation of imidazole-5-carboxylic acid.
Reduction: Formation of 2-(1H-imidazol-5-yl)ethane.
Substitution: Formation of halogenated imidazole derivatives.
Scientific Research Applications
2-(1H-Imidazol-5-yl)ethanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-(2-Hydroxyethyl)imidazole
- 2-(5-Nitro-1H-imidazol-1-yl)ethanol
- 2-(1H-Imidazol-1-yl)ethanol
Comparison: 2-(1H-Imidazol-5-yl)ethanol is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to 1-(2-Hydroxyethyl)imidazole, it has a different position of the ethanol group, affecting its reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c8-2-1-5-3-6-4-7-5/h3-4,8H,1-2H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEACTTWORLLPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236179 | |
Record name | Histaminol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872-82-2 | |
Record name | Histaminol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Histaminol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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